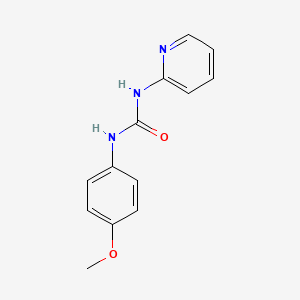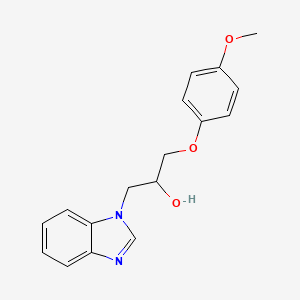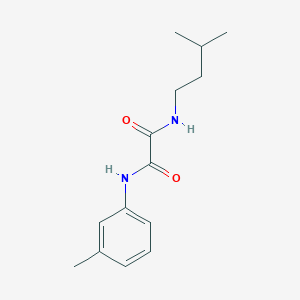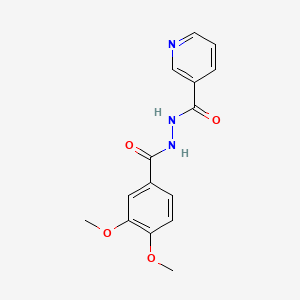![molecular formula C18H18N2O3S B5229950 N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a member of the acrylamide family of compounds, which are widely used in various fields, including biotechnology, materials science, and pharmacology.
Mécanisme D'action
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme's activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for the development of new drugs. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its potential applications in scientific research. One area of interest is the development of new drugs that target carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease and glaucoma. Another area of interest is the study of the structure-activity relationship of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and related compounds, which could lead to the development of more potent enzyme inhibitors with improved selectivity and reduced toxicity.
Méthodes De Synthèse
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with 3-nitrocinnamaldehyde in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of new drugs.
Propriétés
IUPAC Name |
(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-5-8-17(9-6-14)24-12-11-19-18(21)10-7-15-3-2-4-16(13-15)20(22)23/h2-10,13H,11-12H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPASCGMOSXSJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)


![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)

![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
